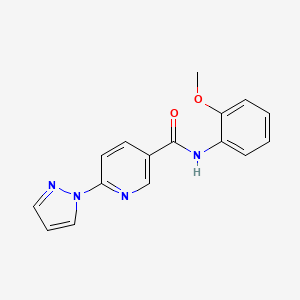

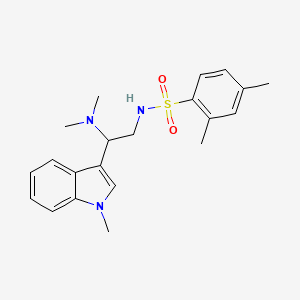

N-(2-methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide, also known as MPN, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. MPN belongs to the class of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, which have been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

N-(2-methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide and its derivatives are a focus of scientific research due to their diverse biological activities. A study by Shang et al. (2019) explored the synthesis of N-substitutedphenyl-2-pyrazolylnicotinamides and discovered that many of these compounds exhibit significant insecticidal activity. Certain compounds from this group also displayed promising fungicidal activities against specific fungi, indicating their potential in agricultural applications (Shang, Liu, Wang, & Li, 2019).

Metabolic Stability Improvement

Research on this compound derivatives has also focused on improving their metabolic stability. Kling et al. (2018) worked on calpain inhibitors derived from this compound and faced challenges with carbonyl reduction, a major metabolic liability. By tailoring in vitro absorption, distribution, metabolism, and excretion (ADME) assays and modifying the chemical structure, they successfully identified analogues with enhanced stability against carbonyl reduction, leading to improved pharmacokinetic profiles (Kling et al., 2018).

Antifungal and SDH Inhibitory Activities

Liu et al. (2020) designed and synthesized novel derivatives of this compound and assessed their antifungal and succinate dehydrogenase (SDH) inhibitory activities. The study identified compounds with significant antifungal activity and excellent inhibitory effects on SDH enzymes. This finding suggests the potential of these derivatives in addressing fungal infections in crops, highlighting the compound's role in agrochemical applications (Liu et al., 2020).

Corrosion Inhibition

In the field of material science, derivatives of this compound have been studied for their corrosion inhibition properties. Chakravarthy, Mohana, & Kumar (2014) synthesized nicotinamide derivatives and evaluated their efficacy in inhibiting corrosion on mild steel in hydrochloric acid solution. Their research found that these compounds exhibit mixed-type corrosion inhibition behavior and adhere to the Langmuir isotherm model (Chakravarthy, Mohana, & Kumar, 2014).

Propiedades

IUPAC Name |

N-(2-methoxyphenyl)-6-pyrazol-1-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-22-14-6-3-2-5-13(14)19-16(21)12-7-8-15(17-11-12)20-10-4-9-18-20/h2-11H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKECFHMCUMAZMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-(Difluoromethoxy)phenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2475264.png)

![(E)-3-phenethyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2475266.png)

![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2475268.png)

![N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B2475272.png)

![(5,6-Dimethyl-4-oxo-3-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B2475274.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2475281.png)

![N',2,2-trimethyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]propanohydrazide](/img/structure/B2475282.png)